REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](O)=[CH:5][CH:4]=1.N12CCCNC1CCCC=C2.[CH3:21][C:22]([OH:26])([C:24]#[CH:25])[CH3:23].FC(F)(F)C(OC(=O)C(F)(F)F)=O.CC1(C)OC2=CC3C(C)=CC(C#N)=NC=3C=C2C=C1.[Cl-].[NH4+]>C(#N)C.[Cu]Cl>[CH3:21][C:22]([CH3:23])([O:26][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:24]#[CH:25] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
Solution 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Copper (I) chloride
|
Quantity
|
36 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
1,8-diazabicyclo[5.4.0]undecene
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
N12C=CCCCC2NCCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Solution 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
1,8-diazabicyclo[5.4.0]undecene
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
N12C=CCCCC2NCCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
Solution 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C=CC=2C(=CC=3C(=CC(=NC3C2)C#N)C)O1)C
|
Name
|
Solution 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C=CC=2C(=CC=3C(=CC(=NC3C2)C#N)C)O1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Upon the completion of dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Upon the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under a reduced pressure
|
Type
|
ADDITION
|
Details
|
An aqeuous solution of 1 mol/L hydrochloric acid was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed once with an aqeuous solution of 1 mol/L hydrochloric acid, twice with an aqueous solution of saturated sodium hydrogen carbonate and once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then, the organic phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was directly used for the subsequent reaction
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC(C#C)(OC1=CC=C(C=C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |